molecular formula C6H8N2O3S B1666574 3-Hydrazinylbenzenesulfonic acid CAS No. 138-30-7

3-Hydrazinylbenzenesulfonic acid

Cat. No. B1666574
CAS RN: 138-30-7
M. Wt: 188.21 g/mol
InChI Key: ZDGHHRPKFCVOJL-UHFFFAOYSA-N
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Description

3-Hydrazinylbenzenesulfonic acid is a chemical compound with the molecular formula C6H8N2O3S . It is also known as 4-hydrazinylbenzenesulfonic acid .


Molecular Structure Analysis

The molecular weight of 3-Hydrazinylbenzenesulfonic acid is 188.21 . The InChI code is 1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) .


Chemical Reactions Analysis

3-Hydrazinylbenzenesulfonic acid has been used in the acetylene dimerization reaction as part of a novel Nieuwland catalytic system . The acetylene conversion reached 57.1%, while the selectivity of monovinylacetylene (MVA) was 75.1% .


Physical And Chemical Properties Analysis

3-Hydrazinylbenzenesulfonic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Catalysis : Iron(III) complexes bearing derivatives of 3-Hydrazinylbenzenesulfonic acid have been used as homogeneous catalysts for cyanosilylation of aldehydes. This process involves creating cyanohydrin trimethylsilyl ethers with high efficiency (Gurbanov et al., 2018).

  • Spectroscopy and Tautomerism Studies : Arylhydrazones of β-diketones, including derivatives of 3-Hydrazinylbenzenesulfonic acid, have been synthesized for studying their solvatochromism and tautomerism. These compounds show distinct behavior in different solvents, which is significant for understanding molecular properties (Kuźnik et al., 2012).

  • Material Science and Polymerization : Modified Nieuwland catalytic systems that incorporate 4-Hydrazinylbenzenesulfonic acid have shown improved performance in the acetylene dimerization reaction. This modification leads to better catalytic activity and stability (Zhang et al., 2020).

  • Quantum Chemical Modeling : Studies involving quantum chemical modeling of hydrate clusters and proton transfer in related benzenesulfonic acids have implications for understanding molecular interactions and structure formations in related compounds (Zyubina et al., 2012).

  • Chemical Synthesis and Applications : Research has been conducted on the synthesis and characterization of compounds related to 3-Hydrazinylbenzenesulfonic acid for various applications, including their use in catalysis and as building blocks for more complex molecules (Selvaraju et al., 2011).

Safety And Hazards

3-Hydrazinylbenzenesulfonic acid is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Future Directions

While specific future directions for 3-Hydrazinylbenzenesulfonic acid are not mentioned in the search results, its use in the synthesis of a novel Nieuwland catalytic system suggests potential applications in catalysis and industrial chemical reactions .

properties

IUPAC Name

3-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGHHRPKFCVOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059681
Record name m-Hydrazinobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylbenzenesulfonic acid

CAS RN

138-30-7
Record name 3-Hydrazinylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-hydrazinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-hydrazinyl-
Source EPA Chemicals under the TSCA
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Record name m-Hydrazinobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-hydrazinobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.839
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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